molecular formula C7H8BrNS B1378336 5-Bromo-3-methyl-2-(methylthio)pyridine CAS No. 1289270-74-1

5-Bromo-3-methyl-2-(methylthio)pyridine

Cat. No.: B1378336
CAS No.: 1289270-74-1
M. Wt: 218.12 g/mol
InChI Key: OAWBRQROKUPTAK-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-2-(methylthio)pyridine: is an organic compound with the molecular formula C7H8BrNS . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, methyl, and methylthio groups in its structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methyl-2-(methylthio)pyridine typically involves the bromination of 3-methyl-2-(methylthio)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-3-methyl-2-(methylthio)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products:

  • Substituted pyridines
  • Sulfoxides and sulfones
  • Biaryl compounds

Scientific Research Applications

Chemistry: 5-Bromo-3-methyl-2-(methylthio)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of more complex molecules.

Biology and Medicine: In medicinal chemistry, it is utilized in the development of potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases due to their biological activity.

Industry: The compound is employed in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methyl-2-(methylthio)pyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridine
  • 3-Bromo-5-methyl-2-(methylthio)pyridine
  • 5-Bromo-2-(methylthio)pyridine

Comparison: 5-Bromo-3-methyl-2-(methylthio)pyridine is unique due to the specific positioning of its substituents. This arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in certain synthetic applications, such as improved yields or selectivity in coupling reactions.

Properties

IUPAC Name

5-bromo-3-methyl-2-methylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWBRQROKUPTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1SC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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